3-Bromo-2-chloro-N-(2-fluoroethyl)benzamide 3-Bromo-2-chloro-N-(2-fluoroethyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13742707
InChI: InChI=1S/C9H8BrClFNO/c10-7-3-1-2-6(8(7)11)9(14)13-5-4-12/h1-3H,4-5H2,(H,13,14)
SMILES: C1=CC(=C(C(=C1)Br)Cl)C(=O)NCCF
Molecular Formula: C9H8BrClFNO
Molecular Weight: 280.52 g/mol

3-Bromo-2-chloro-N-(2-fluoroethyl)benzamide

CAS No.:

Cat. No.: VC13742707

Molecular Formula: C9H8BrClFNO

Molecular Weight: 280.52 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-2-chloro-N-(2-fluoroethyl)benzamide -

Specification

Molecular Formula C9H8BrClFNO
Molecular Weight 280.52 g/mol
IUPAC Name 3-bromo-2-chloro-N-(2-fluoroethyl)benzamide
Standard InChI InChI=1S/C9H8BrClFNO/c10-7-3-1-2-6(8(7)11)9(14)13-5-4-12/h1-3H,4-5H2,(H,13,14)
Standard InChI Key HAHDWRJGKDSSBH-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Br)Cl)C(=O)NCCF
Canonical SMILES C1=CC(=C(C(=C1)Br)Cl)C(=O)NCCF

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

3-Bromo-2-chloro-N-(2-fluoroethyl)benzamide (IUPAC name: 3-bromo-2-chloro-N-(2-fluoroethyl)benzamide) has a molecular formula of C10_{10}H9_{9}BrClFNO and a molecular weight of 280.57 g/mol. The benzene ring is substituted with bromine (Br) at position 3 and chlorine (Cl) at position 2, while the amide nitrogen is bonded to a 2-fluoroethyl group (-CH2_2CH2_2F). This arrangement enhances electrophilicity and lipophilicity, critical for membrane permeability and target binding .

Table 1: Comparative Molecular Properties of Halogenated Benzamides

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
3-Bromo-2-chloro-N-(2-fluoroethyl)benzamideC10_{10}H9_{9}BrClFNO280.57Br (C3), Cl (C2), -NHCH2_2CH2_2F
3-Bromo-4-fluoro-N-(2-fluoroethyl)benzamideC9_9H8_8BrF2_2NO264.07Br (C3), F (C4), -NHCH2_2CH2_2F
3-Bromo-N-(2,2-difluoropropyl)benzamide C10_{10}H10_{10}BrF2_2NO325.09Br (C3), -NHCH(CH2_2F)2_2
3-Bromo-2-chloro-N-cyclopent-3-en-1-ylbenzamide C12_{12}H11_{11}BrClNO300.58Br (C3), Cl (C2), -N-cyclopentenyl

Spectroscopic and Computational Characterization

The compound’s structural validation relies on techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For example, the 1^{1}H-NMR spectrum of analogous fluoroethyl-substituted benzamides shows distinct peaks for the fluoroethyl group at δ 3.4–3.6 ppm (methylene protons) and δ 4.5–4.7 ppm (fluorine-coupled protons). Density functional theory (DFT) calculations predict a planar benzamide core with dihedral angles of 5–10° between the aromatic ring and amide group, optimizing π-π stacking interactions .

Synthetic Pathways and Optimization

Key Synthetic Routes

The synthesis of 3-bromo-2-chloro-N-(2-fluoroethyl)benzamide typically involves a multi-step protocol:

  • Benzoyl Chloride Formation: 3-Bromo-2-chlorobenzoic acid is treated with thionyl chloride (SOCl2_2) to generate the corresponding acid chloride.

  • Amide Coupling: The acid chloride reacts with 2-fluoroethylamine in the presence of a base (e.g., triethylamine) to yield the target compound. Alternative methods employ coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to enhance yield .

Reaction Scheme:

3-Bromo-2-chlorobenzoic acidSOCl23-Bromo-2-chlorobenzoyl chloride2-Fluoroethylamine3-Bromo-2-chloro-N-(2-fluoroethyl)benzamide\text{3-Bromo-2-chlorobenzoic acid} \xrightarrow{\text{SOCl}_2} \text{3-Bromo-2-chlorobenzoyl chloride} \xrightarrow{\text{2-Fluoroethylamine}} \text{3-Bromo-2-chloro-N-(2-fluoroethyl)benzamide}

Challenges in Fluorinated Side-Chain Incorporation

Biological Activity and Mechanism of Action

Receptor Binding and Selectivity

Halogenated benzamides are known for their affinity toward sigma receptors (σ1 and σ2), which modulate calcium signaling and apoptosis in cancer cells . The bromine and chlorine substituents in 3-bromo-2-chloro-N-(2-fluoroethyl)benzamide likely enhance hydrophobic interactions with receptor pockets, while the fluoroethyl group improves solubility and bioavailability. Competitive binding assays using 3^{3}H-DTG (ditolyguanidine) indicate IC50_{50} values in the nanomolar range for σ2 receptors, suggesting high potency .

Antiproliferative Effects

In vitro studies on analogous compounds demonstrate dose-dependent inhibition of glioblastoma (U87MG) and breast cancer (MCF-7) cell lines, with GI50_{50} values of 1.2–2.5 μM . Mechanistic studies reveal activation of caspase-3 and PARP cleavage, confirming apoptosis induction. The chloro substituent at position 2 may synergize with bromine to stabilize DNA adducts, potentiating cytotoxic effects.

Pharmacokinetic and Toxicological Profiles

Metabolic Stability

Microsomal stability assays (human liver microsomes) predict moderate hepatic clearance for fluoroethyl-substituted benzamides, with t1/2_{1/2} values of 45–60 minutes. The fluoroethyl group reduces cytochrome P450-mediated oxidation compared to non-fluorinated analogs .

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